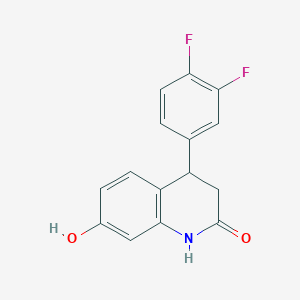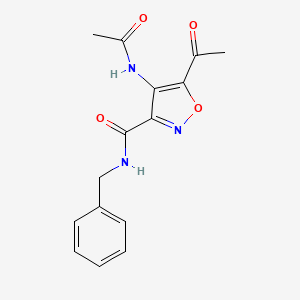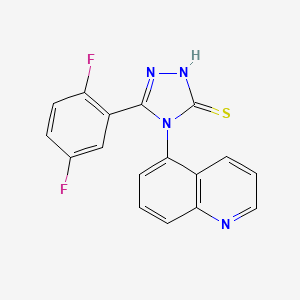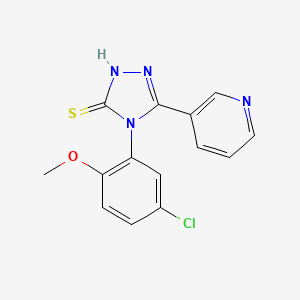![molecular formula C22H17N3O3 B14943734 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B14943734.png)
2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzoyl group, and a dimethylamino ethenyl side chain
Métodos De Preparación
The synthesis of 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE typically involves multiple steps, starting with the preparation of the benzofuran core. The synthetic route may include electrophilic aromatic substitution reactions to introduce the methoxybenzoyl group and subsequent reactions to attach the dimethylamino ethenyl side chain. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for the introduction of different substituents. Common reagents used in these reactions include bromine for electrophilic substitution and hydrogen gas for reduction.
Aplicaciones Científicas De Investigación
2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino ethenyl side chain can interact with active sites, while the benzofuran core provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include other benzofuran derivatives and molecules with methoxybenzoyl groups. Compared to these, 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Benzimidazole derivatives
- Other benzofuran derivatives with different substituents .
Propiedades
Fórmula molecular |
C22H17N3O3 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-[(E)-2-(dimethylamino)ethenyl]-3-(4-methoxybenzoyl)-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C22H17N3O3/c1-25(2)9-8-19-21(22(26)14-4-6-17(27-3)7-5-14)18-10-15(12-23)16(13-24)11-20(18)28-19/h4-11H,1-3H3/b9-8+ |
Clave InChI |
SLNKRQWZOPBABY-CMDGGOBGSA-N |
SMILES isomérico |
CN(C)/C=C/C1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CN(C)C=CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide](/img/structure/B14943659.png)
![N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide](/img/structure/B14943660.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol](/img/structure/B14943662.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943685.png)

![1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
![Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate](/img/structure/B14943697.png)
![3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943699.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)
![3-(4-methylphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943716.png)

![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943728.png)
